POTASSIUM NITROSODISULFONATE

Catalog No.
S1797215
CAS No.
14293-70-0
M.F
K2NO7S2 *
M. Wt
268.33
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POTASSIUM NITROSODISULFONATE

CAS Number

14293-70-0

Product Name

POTASSIUM NITROSODISULFONATE

Molecular Formula

K2NO7S2 *

Molecular Weight

268.33

InChI

InChI=1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2

SMILES

N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Origin and Significance:

Frémy's salt was first discovered in 1842 by French chemist Edmond Frémy []. It has become a valuable tool in organic synthesis due to its oxidizing properties. Researchers utilize it for various oxidation reactions involving phenols, anilines, and other functional groups [].


Molecular Structure Analysis

Potassium nitrosodisulfonate possesses the chemical formula K₂NO(SO₃)₂. The structure consists of a central nitrosonium cation (NO⁺) flanked by two potassium cations (K⁺) and bridged by two sulfonate groups (SO₃⁻) [].

Key Features:

  • The positive charge on the nitrogen atom in the nitrosonium ion makes it an electron acceptor, facilitating its oxidizing ability [].
  • The sulfonate groups enhance the solubility of the compound in water [].

Chemical Reactions Analysis

Synthesis:

Frémy's salt can be synthesized by reacting potassium nitrite (KNO₂) with sulfuric acid (H₂SO₄) at low temperatures [].

Balanced equation: 2 KNO₂ + 3 H₂SO₄ → K₂NO(SO₃)₂ + 2 KHSO₄ + H₂O []

Chemical Reactions:

Frémy's salt is a versatile oxidizing agent involved in numerous reactions, including:

  • Oxidation of phenols and anilines to quinones: These reactions are crucial for the synthesis of various dyes and pharmaceuticals [].

Example: C₆H₅OH (phenol) + K₂NO(SO₃)₂ + H₂O → C₆H₄O₂ (quinone) + 2 KHSO₄ + HNO₂

  • Oxidation of benzylic alcohols to aldehydes or ketones

    This reaction finds application in the production of various organic compounds [].

  • Oxidation of amino acids to α-keto acids

    This transformation is important in studies related to protein structure and function [].

Decomposition:

At high temperatures, Frémy's salt decomposes to release nitrogen oxides, sulfur oxides, and potassium oxides [].

Physical and Chemical Properties

  • Appearance: Yellowish-brown solid [].
  • Molecular weight: 268.33 g/mol [].
  • Melting point: Decomposes above 200°C [].
  • Solubility: Highly soluble in water, slightly soluble in ethanol [].
  • Stability: Stable at room temperature, decomposes upon heating [].

Frémy's salt acts as a one-electron oxidant during organic synthesis. The nitrosonium cation (NO⁺) accepts an electron from the substrate, getting reduced to nitric oxide (NO) in the process. This electron transfer facilitates the oxidation of the substrate molecule.

Frémy's salt is considered a hazardous material due to the following properties:

  • Oxidizer: It can ignite flammable materials and react violently with reducing agents [].
  • Harmful by ingestion, inhalation, or skin contact: Exposure can cause irritation and other health problems [].
  • Decomposes upon heating: Releases toxic fumes like nitrogen oxides and sulfur oxides [].

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) when handling Frémy's salt, including gloves, safety glasses, and a respirator [].
  • Work in a well-ventilated area [].
  • Store in a cool, dry place away from flammable materials [].

Oxidation of Organic Substrates:

Potassium nitrosodisulfonate acts as a mild oxidizing agent, enabling the conversion of various organic compounds. Some prominent examples include:

  • Phenols and Anilines to Quinones: It oxidizes phenols, naphthols, and anilines to their corresponding quinones. This reaction is valuable for synthesizing quinone-based compounds with diverse applications in materials science and medicinal chemistry .
  • Benzylic Alcohols to Aldehydes or Ketones: Potassium nitrosodisulfonate can convert benzylic alcohols (alcohols attached to an aromatic ring) into aldehydes or ketones . This transformation is useful for organic synthesis targeting specific functional groups.
  • Amino Acids to α-Keto Acids: This reagent can oxidize amino acids to their corresponding α-keto acid derivatives . This reaction is employed in studies related to protein structure and function.

Preparation of Heterocyclic Quinones:

Potassium nitrosodisulfonate's oxidizing ability facilitates the synthesis of heterocyclic quinones. These compounds possess unique properties and find applications in medicinal chemistry and material science .

Oxidative Aromatization:

This reagent can be used for oxidative aromatization reactions. In these reactions, cyclic compounds containing a heteroatom (an atom other than carbon or hydrogen) are converted into aromatic rings . This transformation is valuable for synthesizing aromatic compounds with specific functionalities.

Dates

Modify: 2023-11-23

Explore Compound Types